Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinopyridine dihydrochloride is a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. Its reactive hydrazine moiety makes it a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, including pyrazoles, triazoles, and pyridazines. Notably, derivatives of 2-hydrazinopyridine have demonstrated promising biological activities, including potential as anticancer agents through the inhibition of key signaling pathways. This technical guide provides a comprehensive overview of the safety, handling, and key experimental protocols associated with 2-hydrazinopyridine dihydrochloride, with a focus on its application in the synthesis of bioactive molecules.
Safety and Handling
Proper handling of 2-Hydrazinopyridine dihydrochloride is paramount to ensure laboratory safety. The compound is classified as a hazardous substance, and adherence to safety data sheet (SDS) recommendations is mandatory.
Hazard Identification and Classification
2-Hydrazinopyridine dihydrochloride is categorized with the following hazards[1][2][3][4]:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Some sources also indicate that hydrazine derivatives can be toxic and potentially hazardous, and some hydrazines are considered potentially carcinogenic[5][6].
GHS Hazard Pictograms:

Signal Word: Warning[1][2]
Hazard Statements:
-
H315: Causes skin irritation.[1][2][3]
-
H319: Causes serious eye irritation.[1][2][3]
-
H335: May cause respiratory irritation.[1][2][3]
Precautionary Measures and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling 2-Hydrazinopyridine dihydrochloride, the following precautionary measures and PPE are essential[7]:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[7]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[7] Change gloves immediately if contaminated.
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter.[7]
-
Hygiene Practices: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7] The compound is hygroscopic and should be protected from moisture.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7] Do not allow the chemical to enter drains or the environment.[7]
First Aid Measures
In case of exposure, follow these first-aid procedures[7]:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | C₅H₇N₃ · 2HCl | [2][3] |
| Molecular Weight | 182.05 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 212-213 °C (decomposes) | [2][8] |
| Solubility | Soluble in water | |
| CAS Number | 62437-99-4 | [2] |
Experimental Protocols
2-Hydrazinopyridine dihydrochloride is a key starting material for the synthesis of various heterocyclic compounds with potential biological activity.
Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine
A common method for the synthesis of the free base, 2-hydrazinopyridine, is the reaction of 2-chloropyridine with hydrazine hydrate.
Procedure: [9]
-
To a solution of 2-chloropyridine (1 equivalent) in a suitable solvent (e.g., butan-1-ol), add an excess of hydrazine hydrate (e.g., 10 volumes).
-
Heat the reaction mixture at 100 °C for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and dilute it with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-hydrazinopyridine.
Synthesis of a Triazolopyridine Derivative
Triazolopyridines are a class of compounds synthesized from 2-hydrazinopyridine that have shown a range of biological activities.
Procedure for the synthesis of 3-chloromethyl-[7]triazolo[4,3-a]pyridine:
-
Acylation of 2-Hydrazinopyridine: Treat 2-hydrazinopyridine with chloroacetyl chloride to yield the corresponding hydrazide.
-
Cyclization: The resulting hydrazide is then cyclized by treatment with phosphorus oxychloride (POCl₃) to afford 3-chloromethyl-[1][7]triazolo[4,3-a]pyridine.
Cell Viability (MTT) Assay
To assess the cytotoxic effects of newly synthesized compounds derived from 2-hydrazinopyridine dihydrochloride, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
General Protocol: [2]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Mechanisms of Action
Derivatives of 2-hydrazinopyridine have been investigated for their potential as anticancer agents, with studies pointing towards their interaction with critical signaling pathways that regulate cell proliferation, survival, and migration.
Inhibition of FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in tumor progression and metastasis.[5][9] Some 2,4-diarylaminopyrimidine hydrazone derivatives have been designed as FAK inhibitors.[2]
// Nodes
ECM [label="Extracellular Matrix (ECM)", fillcolor="#F1F3F4", fontcolor="#202124"];
Integrin [label="Integrin Receptor", fillcolor="#F1F3F4", fontcolor="#202124"];
FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"];
Src [label="Src", fillcolor="#FBBC05", fontcolor="#202124"];
PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"];
Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"];
Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Migration [label="Cell Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Inhibitor [label="2-Hydrazinopyridine\nDerivative (FAK Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
ECM -> Integrin [color="#5F6368"];
Integrin -> FAK [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"];
FAK -> Src [label="Recruitment &\nActivation", fontsize=8, fontcolor="#5F6368", color="#5F6368"];
Src -> FAK [label="Phosphorylation", fontsize=8, fontcolor="#5F6368", color="#5F6368"];
FAK -> PI3K [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"];
PI3K -> Akt [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"];
Akt -> Proliferation [color="#4285F4"];
Akt -> Survival [color="#4285F4"];
FAK -> Migration [color="#4285F4"];
Inhibitor -> FAK [label="Inhibition", fontsize=8, fontcolor="#EA4335", color="#EA4335", style=dashed];
}
Caption: Inhibition of the FAK signaling pathway by a 2-hydrazinopyridine derivative.
Inhibition of PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in human cancers.[7] Some hydrazide analogues have been developed as PI3K inhibitors.[6]
// Nodes
RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"];
PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"];
PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"];
PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"];
Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"];
mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"];
CellGrowth [label="Cell Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Proliferation [label="Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Survival [label="Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Inhibitor [label="2-Hydrazinopyridine\nDerivative (PI3K Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
RTK -> PI3K [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"];
PI3K -> PIP2 [label="Phosphorylation", fontsize=8, fontcolor="#5F6368", color="#5F6368"];
PIP2 -> PIP3 [style=invis];
edge [dir=none, style=invis];
{rank=same; PIP2; PIP3};
edge [dir=forward, style=solid];
PI3K -> PIP3 [color="#4285F4"];
PIP3 -> Akt [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"];
Akt -> mTOR [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"];
mTOR -> CellGrowth [color="#4285F4"];
mTOR -> Proliferation [color="#4285F4"];
Akt -> Survival [color="#4285F4"];
Inhibitor -> PI3K [label="Inhibition", fontsize=8, fontcolor="#EA4335", color="#EA4335", style=dashed];
}
Caption: Inhibition of the PI3K/Akt signaling pathway by a 2-hydrazinopyridine derivative.
Induction of Cell Cycle Arrest
// Nodes
Hydrazide [label="Quinoline Hydrazide\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];
p27 [label="p27kip1", fillcolor="#FBBC05", fontcolor="#202124"];
CDK2 [label="Cyclin E/CDK2", fillcolor="#F1F3F4", fontcolor="#202124"];
G1_S [label="G1/S Transition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Hydrazide -> p27 [label="Upregulation", fontsize=8, fontcolor="#5F6368", color="#5F6368"];
p27 -> CDK2 [label="Inhibition", fontsize=8, fontcolor="#5F6368", color="#5F6368"];
CDK2 -> G1_S [label="Promotes", fontsize=8, fontcolor="#5F6368", color="#5F6368"];
CDK2 -> Arrest [style=invis];
p27 -> Arrest [color="#EA4335", style=dashed];
}
Caption: Induction of G1 cell cycle arrest by a quinoline hydrazide derivative via p27kip1 upregulation.
Conclusion
2-Hydrazinopyridine dihydrochloride is a valuable reagent in the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its derivatives have demonstrated promising anticancer activities by targeting key signaling pathways such as FAK and PI3K/Akt, and by inducing cell cycle arrest. A thorough understanding of its safety and handling is crucial for its use in a research setting. The experimental protocols provided herein offer a foundation for the synthesis and biological evaluation of novel compounds derived from this versatile building block. Further research into the synthesis of new derivatives and their mechanisms of action will continue to be an important area of investigation in the development of new therapeutic agents.
References